molecular formula C11H17ClN2 B8256108 1-Phenylpiperidin-3-amine;hydrochloride

1-Phenylpiperidin-3-amine;hydrochloride

Cat. No.: B8256108
M. Wt: 212.72 g/mol
InChI Key: LHUZZZGAUXTRJW-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-amine hydrochloride is a piperidine derivative characterized by a phenyl group attached to the piperidine ring at the 1-position and an amine group at the 3-position, with a hydrochloride salt form enhancing its stability and solubility. Its molecular formula is C₁₁H₁₅ClN₂, with a molecular weight of 212.72 g/mol . This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways.

Properties

IUPAC Name

1-phenylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUZZZGAUXTRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Phenylpiperidin-3-amine hydrochloride with structurally or functionally related piperidine derivatives, based on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-Phenylpiperidin-3-amine hydrochloride C₁₁H₁₅ClN₂ 212.72 Phenyl (1-position), amine (3-position) Potential CNS activity; used in drug discovery for receptor modulation.
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride C₁₂H₁₆ClN₃O₃ 285.73 Methoxy-nitro-phenyl (1-position), amine (4-position) Electron-withdrawing nitro group may enhance metabolic stability; explored in antitumor research.
1-Benzylpiperidin-3-amine hydrochloride C₁₂H₁₇ClN₂ 230.73 Benzyl (1-position), amine (3-position) Increased lipophilicity due to benzyl group; potential antipsychotic or analgesic applications.
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride C₉H₁₄Cl₂N₄ 249.14 Chloropyrimidine (1-position) Heterocyclic substituent may improve binding to kinase targets; studied in oncology.
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₁₈ClN₃ 239.75 Pyridine-amine hybrid, dimethyl groups Dual heterocyclic structure; potential use in neurodegenerative disease therapeutics.
((E)-4-Phenyl-but-3-enyl)-piperidin-3-amine hydrochloride C₁₅H₂₁ClN₂ 264.79 Phenyl-alkenyl chain (side chain) Extended conjugation may enhance blood-brain barrier penetration; under evaluation for CNS drugs.

Key Structural and Functional Differences

Substituent Effects: 1-Phenylpiperidin-3-amine hydrochloride lacks electron-withdrawing groups (e.g., nitro in ) or heterocyclic systems (e.g., pyrimidine in ), making it less polar than analogues. This may reduce metabolic stability but improve bioavailability. Benzyl vs.

Pharmacological Implications :

  • Compounds with heterocyclic substituents (e.g., ) show enhanced specificity for enzymes or transporters due to π-π stacking or hydrogen-bonding interactions.
  • The nitro group in may confer redox activity, useful in prodrug designs.

Safety and Stability :

  • 1-Benzylpiperidin-3-amine hydrochloride lacks classified hazards under GHS , whereas analogues with reactive groups (e.g., nitro) may require stricter handling.

Research Findings and Gaps

  • Analytical Methods : Techniques like HPLC () and spectrophotometry () are validated for related hydrochlorides, suggesting applicability for purity assessment of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenylpiperidin-3-amine;hydrochloride
Reactant of Route 2
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